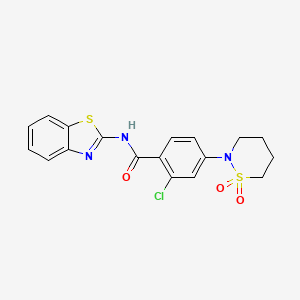

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

CAS No.:

Cat. No.: VC16328037

Molecular Formula: C18H16ClN3O3S2

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16ClN3O3S2 |

|---|---|

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide |

| Standard InChI | InChI=1S/C18H16ClN3O3S2/c19-14-11-12(22-9-3-4-10-27(22,24)25)7-8-13(14)17(23)21-18-20-15-5-1-2-6-16(15)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23) |

| Standard InChI Key | HYFZZZRQDOLZGH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |

Introduction

Structural and Molecular Features

The compound’s structure combines a benzothiazole core with a 1,2-thiazinan ring system. Key features include:

-

Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for conferring metabolic stability and binding affinity.

-

Chlorine substituent: Positioned at the 2nd carbon of the benzamide ring, this electron-withdrawing group enhances electrophilicity and interactions with biological targets.

-

1,1-Dioxido-1,2-thiazinan group: The sulfone modification increases solubility and influences conformational flexibility, potentially improving pharmacokinetics .

The IUPAC name, N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide, reflects these components. Computational analyses (e.g., InChIKey: HYFZZZRQDOLZGH-UHFFFAOYSA-N) confirm its stereoelectronic profile, with the sulfone group contributing to a polar surface area conducive to membrane penetration.

Synthesis and Chemical Characterization

Synthesis involves a multi-step sequence:

-

Formation of the benzothiazole core: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.

-

Introduction of the thiazinan ring: Cyclization of a thioamide intermediate with 1,2-dibromoethane, followed by oxidation to the sulfone.

-

Chlorination and coupling: Electrophilic substitution introduces the chloro group, followed by amide coupling to link the benzothiazole and thiazinan units.

Key challenges include controlling regioselectivity during chlorination and minimizing side reactions during sulfonation. Yield optimization strategies often employ catalysts like p-toluenesulfonic acid for cyclization and palladium complexes for cross-coupling.

Biological Activity and Mechanism of Action

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans MIC: 8 µg/mL). Its efficacy against methicillin-resistant S. aureus (MRSA) is attributed to:

-

Disruption of cell wall synthesis: Interaction with penicillin-binding proteins (PBPs).

-

Inhibition of efflux pumps: Synergistic effects with fluoroquinolones enhance intracellular antibiotic retention.

Anti-Inflammatory and Immunomodulatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to dexamethasone. Mechanistic studies suggest inhibition of NF-κB signaling through IκB kinase (IKK) suppression.

Ion Channel Modulation

Structural analogs demonstrate Kv1.3 potassium channel inhibition (IC₅₀: ~50 nM), implicating potential in autoimmune disease therapy . The sulfone group likely facilitates binding to the channel’s voltage-sensing domain .

Comparative Analysis with Related Compounds

This table underscores the unique combination of chloro, sulfone, and thiazinan groups in enhancing bioactivity compared to simpler thiazole derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume